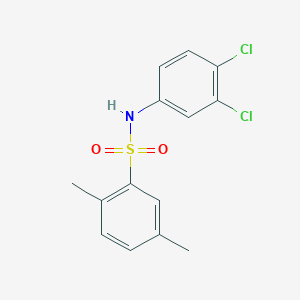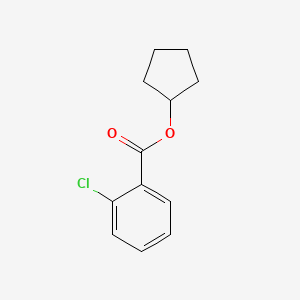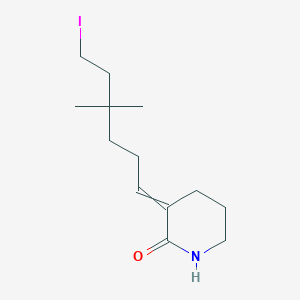
N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a dichlorophenyl ring and a dimethylbenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of efficient purification techniques, such as recrystallization or chromatography, ensures the isolation of high-purity product suitable for various applications.
化学反応の分析
Types of Reactions: N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea: Known for its herbicidal properties.
3,4-Dichloromethylphenidate: A potent stimulant with applications in neuropharmacology.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Studied for its potential biological activities.
Uniqueness: N-(3,4-Dichlorophenyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dichlorophenyl ring and a dimethylbenzenesulfonamide moiety allows for versatile applications in various scientific and industrial fields.
特性
分子式 |
C14H13Cl2NO2S |
|---|---|
分子量 |
330.2 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-4-10(2)14(7-9)20(18,19)17-11-5-6-12(15)13(16)8-11/h3-8,17H,1-2H3 |
InChIキー |
RUFWDWSOJLKNKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)




![N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226506.png)


![6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226525.png)
![3,5,5-Trimethyl-2-oxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B14226526.png)
![1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14226533.png)

